Ethyl 2-cyanocrotonate

Stereoselective synthesis Michael addition Organometallic chemistry

Ethyl 2-cyanocrotonate (CAS 686-33-9) is a bifunctional C7 building block classified as an α,β-unsaturated ester bearing a conjugated nitrile group at the 2-position (α-cyanocrotonate). This substitution pattern confers distinct electronic properties, characterized by a predicted logP of 1.0–1.2 and a topological polar surface area (TPSA) of 50.1 Ų, which collectively govern its solubility and reactivity profile.

Molecular Formula C7H9NO2
Molecular Weight 139.154
CAS No. 686-33-9
Cat. No. B2833939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyanocrotonate
CAS686-33-9
Molecular FormulaC7H9NO2
Molecular Weight139.154
Structural Identifiers
SMILESCCOC(=O)C(=CC)C#N
InChIInChI=1S/C7H9NO2/c1-3-6(5-8)7(9)10-4-2/h3H,4H2,1-2H3/b6-3+
InChIKeyWIUDWAAJQVNSOH-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Cyanocrotonate (CAS 686-33-9): A Specialized α,β-Unsaturated Synthon for Targeted Heterocycle and Nitrile Synthesis


Ethyl 2-cyanocrotonate (CAS 686-33-9) is a bifunctional C7 building block classified as an α,β-unsaturated ester bearing a conjugated nitrile group at the 2-position (α-cyanocrotonate) [1]. This substitution pattern confers distinct electronic properties, characterized by a predicted logP of 1.0–1.2 and a topological polar surface area (TPSA) of 50.1 Ų, which collectively govern its solubility and reactivity profile [2]. As a specialty reagent with a molecular weight of 139.15 g/mol, it serves as a versatile intermediate in the synthesis of pharmaceutically relevant heterocycles and functionalized nitrile derivatives [3].

Why Generic α,β-Unsaturated Esters Cannot Substitute Ethyl 2-Cyanocrotonate in Key Synthetic Transformations


Generic substitution of Ethyl 2-cyanocrotonate with closely related α,β-unsaturated esters such as ethyl crotonate, ethyl cyanoacetate, or positional isomers (e.g., ethyl 3-cyanocrotonate or ethyl 4-cyanocrotonate) leads to profound differences in reaction outcome, efficiency, and product scope. The specific placement of the nitrile group at the α-position (C2) dramatically alters the electronic environment of the conjugated system, resulting in a distinct electrophilic and nucleophilic character that governs both reaction pathway and stereochemical outcome. In base-mediated [3+3] benzannulation, ethyl 2-cyanocrotonate participates in a decarboxylative cascade to yield benzonitriles with high atom economy and minimal waste generation—a reaction not observed with ethyl 4-cyanocrotonate or ethyl 3-cyanocrotonate [1]. In stereoselective Michael additions, ethyl 2-cyanocrotonate (α-cyanocrotonate) delivers the anti-configured adduct preferentially (anti:syn ratio of 86:14), whereas its close analog ethylidenemalonate produces a reversed stereochemical outcome (syn preference) under identical reaction conditions [2]. Furthermore, the ethyl ester moiety of ethyl 2-cyanocrotonate imparts sufficient steric bulk to enable high diastereoselectivity in organometallic additions, whereas the methyl ester analog (methyl 2-cyanocrotonate) exhibits lower diastereocontrol due to reduced steric differentiation [3]. These performance gaps underscore the non-interchangeability of ethyl 2-cyanocrotonate with its apparent structural analogs and justify its selection as a specific reagent in routes demanding predictable stereochemical control and unique cyclization behavior.

Quantitative Performance Differentiation: Ethyl 2-Cyanocrotonate vs. Closest Structural Analogs


Superior Diastereoselectivity in Michael Addition: Ethyl 2-Cyanocrotonate vs. Ethylidenemalonate

In the reaction with crotyltributyltin, ethyl α-cyanocrotonate (ethyl 2-cyanocrotonate) demonstrates a pronounced anti-selective preference, yielding the anti Michael adduct in an 86:14 ratio over the syn isomer. This stereochemical outcome contrasts sharply with the reaction of the structurally similar ethylidenemalonate, which under identical conditions (crotyltributyltin, 25 °C, CH₂Cl₂) exhibits a reversed selectivity, favoring the syn adduct [1].

Stereoselective synthesis Michael addition Organometallic chemistry

Exclusive [3+3] Benzannulation Reactivity: Ethyl 2-Cyanocrotonate vs. Ethyl 4-Cyanocrotonate and Ethyl 3-Cyanocrotonate

Ethyl 2-cyanocrotonate (α-cyanocrotonate) undergoes a base-mediated [3+3] benzannulation with alkynones to produce benzonitriles and cyanofluorenes in yields ranging from 65% to 92% (21 examples) under mild conditions (KOᵗBu, EtOH, 80 °C). This reaction is mechanistically enabled by the α-cyano substitution pattern, which facilitates the requisite decarboxylative elimination cascade [1]. In contrast, ethyl 4-cyanocrotonate (β,γ-unsaturated) and ethyl 3-cyanocrotonate (β-cyano) fail to undergo this transformation, instead either decomposing or yielding complex mixtures due to the absence of the critical α-cyano activation [2][3].

Benzannulation Green chemistry Heterocycle synthesis

Green Chemistry Metrics: Ethyl 2-Cyanocrotonate Enables Low-Waste Benzannulation

The [3+3] benzannulation of ethyl 2-cyanocrotonate with alkynones proceeds with CO₂ and ethanol as the sole byproducts, achieving an atom economy of 78% and an E-factor of 1.2–2.5 (depending on workup scale) [1]. This compares favorably to traditional benzonitrile syntheses from aryl halides and cyanide sources, which typically exhibit atom economies below 45% and E-factors exceeding 15 due to the generation of stoichiometric metal halide waste and the use of toxic cyanide sources [2].

Green chemistry Atom economy Sustainable synthesis

Preferential Threo-Selectivity with But-2-enyl Organometallics: Ethyl 2-Cyanocrotonate vs. Ethylidenemalonate

In reactions with but-2-enyltitanium reagents, ethyl α-cyanocrotonate (ethyl 2-cyanocrotonate) exhibits preferential threo-selectivity with a diastereomeric ratio (threo:erythro) of 4:1 [1]. This stereochemical outcome is distinct from that observed with ethylidenemalonate, which under comparable conditions displays a lower diastereoselectivity of approximately 2:1 in favor of the threo adduct [2].

Stereoselective synthesis Organotitanium reagents Acyclic stereocontrol

Distinct Conformational Equilibria Influencing Reactivity: Ethyl 2-Cyanocrotonate vs. Methyl 3-Dimethylamino-2-Cyanocrotonate

NMR and computational studies on push-pull ethylenes reveal that the equilibrium between E and Z isomers is highly sensitive to substitution pattern. Methyl 3-dimethylamino-2-cyanocrotonate (MDACC) exhibits an E:Z equilibrium constant (K_eq) ranging from 1.2 in chloroform to 2.5 in methanol at 298 K, with the E isomer thermodynamically favored in polar solvents [1]. Ethyl 2-cyanocrotonate, lacking the 3-amino substituent, exhibits a fixed E-configuration due to steric and electronic constraints, resulting in a single reactive conformer rather than an equilibrating mixture [2].

Push-pull alkenes Conformational analysis Solvent effects

Thermal Stability and Handling Considerations: Ethyl 2-Cyanocrotonate vs. Ethyl Cyanoacrylate

Ethyl 2-cyanocrotonate (boiling point 105 °C at 10 Torr; predicted density 1.035 g/cm³) exhibits markedly different stability and handling characteristics compared to ethyl cyanoacrylate (ethyl 2-cyanoacrylate, boiling point 54–56 °C at 0.2–0.3 Torr). Ethyl cyanoacrylate undergoes rapid anionic polymerization upon exposure to trace moisture or nucleophiles, necessitating specialized storage and handling protocols. In contrast, ethyl 2-cyanocrotonate does not undergo spontaneous polymerization under standard laboratory conditions, simplifying procurement, storage, and routine use [1].

Reagent stability Procurement and storage Safety

Optimal Application Scenarios for Ethyl 2-Cyanocrotonate in Pharmaceutical and Agrochemical Synthesis


Synthesis of Benzonitriles and Cyanofluorenes via Green [3+3] Benzannulation

Ethyl 2-cyanocrotonate is the reagent of choice for the base-mediated [3+3] benzannulation with alkynones, providing benzonitriles and cyanofluorenes in 65–92% yield with CO₂ and ethanol as the sole byproducts [1]. This protocol is particularly advantageous in pharmaceutical discovery programs targeting nitrile-containing drug candidates (e.g., androgen receptor antagonists, kinase inhibitors) and in materials science applications requiring cyanofluorene building blocks. The low E-factor (1.2–2.5) and high atom economy (78%) align with process chemistry green mandates [2].

Anti-Selective Michael Addition for Acyclic Stereocontrol

In synthetic routes requiring the anti-configured Michael adduct, ethyl 2-cyanocrotonate delivers an anti:syn ratio of 86:14 with crotyltributyltin, substantially outperforming ethylidenemalonate which yields the opposite stereochemical outcome under identical conditions [1]. This property is exploited in the construction of complex natural product fragments and chiral building blocks where acyclic stereocontrol is paramount. The observed anti-selectivity is attributed to the unique electronic influence of the α-cyano group on the transition state geometry [2].

Synthesis of 3-Cyanoquinolines and Pyridine Derivatives

Ethyl 2-cyanocrotonate serves as a versatile precursor for the synthesis of 3-cyanoquinolines and 1-aryl-5-cyano-1,2-dihydro-2-iminopyridines via condensation with anilines followed by thermal cyclization [1]. These heterocyclic scaffolds are prevalent in antimalarial, antibacterial, and kinase inhibitor drug discovery programs. The α-cyano placement on the crotonate backbone is essential for the regioselective formation of the desired heterocyclic framework; use of alternative cyanocrotonate positional isomers leads to regioisomeric products or failed cyclization [2].

Threo-Selective Allylation for Polyketide Fragment Assembly

For synthetic sequences requiring the threo-configured allylation product, ethyl 2-cyanocrotonate reacts with but-2-enyltitanium reagents to provide a 4:1 threo:erythro diastereomeric ratio (80% de), representing a 2.4-fold selectivity improvement over ethylidenemalonate [1]. This enhanced stereocontrol is particularly valuable in the assembly of polyketide-derived natural product fragments, where the threo configuration is a recurring structural motif. The improved diastereoselectivity reduces chromatographic purification burden and increases overall synthetic efficiency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-cyanocrotonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.